(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol
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Overview
Description
(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol is a complex organic compound characterized by its unique spirocyclic structure. This compound features multiple hydroxyl groups and a spiro-ether linkage, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol typically involves multi-step organic synthesis. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The hydroxyl groups are then introduced through selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, leading to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its multiple hydroxyl groups and spirocyclic structure may interact with biological macromolecules, leading to potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of fine chemicals and pharmaceuticals. Its unique structure makes it a valuable starting material for the synthesis of various high-value products.
Mechanism of Action
The mechanism of action of (7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol: Unique due to its specific stereochemistry and spirocyclic structure.
This compound analogs: Compounds with similar structures but different functional groups or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups. These features contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H16O5 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
(7R,8S,9S,10R)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol |
InChI |
InChI=1S/C10H16O5/c11-5-6-7(12)8(13)9(14)10(15-6)3-1-2-4-10/h1-2,6-9,11-14H,3-5H2/t6-,7-,8+,9-/m1/s1 |
InChI Key |
LDRDDMHUMLNCJG-LURQLKTLSA-N |
Isomeric SMILES |
C1C=CCC12[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1C=CCC12C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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